N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 183300-00-7
VCID: VC21511740
InChI: InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,15)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29g/mol

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 183300-00-7

Cat. No.: VC21511740

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 183300-00-7

Specification

CAS No. 183300-00-7
Molecular Formula C11H11N3O2S
Molecular Weight 249.29g/mol
IUPAC Name N-(2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,15)
Standard InChI Key FHWXGYMNCQHSLD-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide consists of a 4-methyl-1,2,3-thiadiazole ring connected to a 2-methoxyphenyl group via a carboxamide linkage. The 1,2,3-thiadiazole heterocycle contains a five-membered ring with three nitrogen atoms and one sulfur atom in a specific arrangement, creating a unique electronic distribution that contributes to its biological activities . The methyl substituent at the 4-position of the thiadiazole ring and the methoxy group at the ortho position of the phenyl ring significantly influence the compound's physicochemical properties and biological activity profile.

The structural features of this compound can be compared with similar derivatives that have varying substitution patterns. While N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has a phenyl group at the 4-position instead of a methyl group , N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a chloro substituent and a differently positioned methoxy group . These structural variations create a family of compounds with tunable properties and activities.

Physicochemical Properties

The physicochemical properties of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be characterized by examining similar thiadiazole derivatives:

PropertyValueNotes
Molecular FormulaC₁₁H₁₁N₃O₂SContains thiadiazole core with methyl and methoxyphenyl substituents
Molecular WeightApproximately 249.29 g/molCalculated based on atomic weights
Physical AppearanceLikely a crystalline solidBased on similar thiadiazole derivatives
SolubilityLimited water solubility, soluble in organic solventsCharacteristic of this class of compounds
Melting PointExpected range: 150-200°CExtrapolated from similar derivatives
LogPEstimated 1.5-2.5Indicating moderate lipophilicity

The presence of the methoxy group typically enhances the compound's solubility in organic solvents while the amide linkage provides hydrogen bonding capabilities. These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile in potential therapeutic applications.

Synthesis Methods

General Synthetic Routes

The synthesis of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step processes similar to those employed for related thiadiazole derivatives. Several approaches can be utilized:

  • Formation of the thiadiazole ring through cyclization reactions involving hydrazines and sulfur-containing reagents.

  • Preparation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a key intermediate, followed by amide coupling with 2-methoxyaniline .

  • Alternative methods involving tosylhydrazones as precursors to generate the thiadiazole scaffold .

Specific Synthetic Pathway

A detailed synthetic route for N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide might proceed as follows:

  • Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid from appropriate precursors such as acetylhydrazine and thionyl chloride .

  • Conversion of the carboxylic acid to an activated form (acid chloride or mixed anhydride) .

  • Coupling of the activated acid with 2-methoxyaniline to form the target amide.

For related compounds, researchers have employed coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the amide formation between thiadiazole carboxylic acids and various amines .

Optimization Strategies

The optimization of reaction conditions for synthesizing N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves several considerations:

  • Temperature control: The cyclization reactions typically require specific temperature ranges to ensure proper ring formation without degradation .

  • Solvent selection: Polar aprotic solvents like DMF or acetonitrile are commonly employed for the coupling reactions .

  • Catalyst systems: Various coupling agents and catalysts can be used to enhance yield and selectivity .

  • Purification methods: Chromatographic techniques and recrystallization are commonly used to obtain the pure compound.

Biological Activities

Anticancer Properties

Structure-Activity Relationships

Effect of Substituents

The biological activity of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds is significantly influenced by the nature and position of substituents. Structure-activity relationship studies have revealed several key insights:

  • The position of the methoxy group on the phenyl ring plays a crucial role in determining biological activity. Compounds with methoxy groups at ortho, meta, or para positions exhibit different activity profiles .

  • The substituent at the 4-position of the thiadiazole ring modulates activity. While our target compound has a methyl group, replacing it with a phenyl group as in N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can alter the biological properties .

  • The addition of halogen atoms, particularly chlorine or fluorine, can enhance activities against specific targets .

A comparative analysis of various thiadiazole derivatives reveals:

CompoundStructural FeatureBiological Activity
N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide2-methoxyphenyl, 4-methylPotential anticancer and antimicrobial activities
N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide3-chloro-4-methoxyphenyl, 4-methylSignificant cytotoxic effects against cancer cell lines
N-(4-methoxybenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide4-methoxybenzyl, 4-methylModified pharmacokinetic properties due to benzyl spacer
N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide2-methoxyphenyl, 4-phenylAltered lipophilicity and target binding

Pharmacophore Analysis

The pharmacophore model for N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and related compounds suggests several key features contributing to biological activity:

  • The thiadiazole ring serves as a rigid scaffold that positions other functional groups in the optimal orientation for target interaction.

  • The amide linkage functions as both a hydrogen bond donor and acceptor, facilitating interaction with protein targets.

  • The methoxy group provides additional hydrogen bond accepting capability and influences the electron density of the phenyl ring.

  • The methyl group at the 4-position of the thiadiazole contributes to lipophilicity and potentially to target selectivity .

Analytical Characterization

Spectroscopic Properties

The structural characterization of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For similar compounds, ¹H NMR spectra would show characteristic signals for the methyl group at the 4-position of the thiadiazole ring (typically around 2.4-2.5 ppm), the methoxy group (around 3.8-4.0 ppm), and the aromatic protons of the 2-methoxyphenyl group (6.8-7.8 ppm) .

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the amide C=O stretching (around 1650-1700 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and the thiadiazole ring vibrations .

  • Mass Spectrometry: Expected to show a molecular ion peak corresponding to the molecular weight (approximately 249 m/z) and fragmentation patterns characteristic of the thiadiazole and methoxyphenyl moieties .

Chromatographic Analysis

Chromatographic techniques for the purification and analysis of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may include:

  • High-Performance Liquid Chromatography (HPLC): Typically performed using reverse-phase columns with appropriate mobile phase compositions.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and initial purity assessment.

  • Column Chromatography: Employed for large-scale purification using silica gel or other appropriate stationary phases .

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